molecular formula C8H6BrNO2 B1219012 (2-Bromo-2-nitrovinyl)benzene CAS No. 7166-19-0

(2-Bromo-2-nitrovinyl)benzene

Cat. No.: B1219012
CAS No.: 7166-19-0
M. Wt: 228.04 g/mol
InChI Key: SKDNDVDHYMEGNJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

(2-Bromo-2-nitrovinyl)benzene, can be synthesized through various methods. One common approach involves the bromination of nitrostyrene. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane or acetonitrile . The reaction conditions often require low temperatures to control the regioselectivity and yield of the desired (Z)-isomer.

Industrial Production Methods

Industrial production of bromonitrostyrene, (Z)-, follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Comparison with Similar Compounds

(2-Bromo-2-nitrovinyl)benzene, is unique due to the presence of both bromo and nitro groups, which confer distinct reactivity compared to other similar compounds:

Similar compounds include:

Properties

IUPAC Name

[(Z)-2-bromo-2-nitroethenyl]benzene
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InChI

InChI=1S/C8H6BrNO2/c9-8(10(11)12)6-7-4-2-1-3-5-7/h1-6H/b8-6+
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InChI Key

SKDNDVDHYMEGNJ-SOFGYWHQSA-N
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Canonical SMILES

C1=CC=C(C=C1)C=C([N+](=O)[O-])Br
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Isomeric SMILES

C1=CC=C(C=C1)/C=C(/[N+](=O)[O-])\Br
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Molecular Formula

C8H6BrNO2
Record name BETA-BROMO-BETA-NITROSTYRENE
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DSSTOX Substance ID

DTXSID80860003
Record name [(1Z)-2-Bromo-2-nitroethenyl]benzene
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Molecular Weight

228.04 g/mol
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Physical Description

Beta-bromo-beta-nitrostyrene is a yellow powder. (NTP, 1992), Yellow solid; [CAMEO]
Record name BETA-BROMO-BETA-NITROSTYRENE
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Record name beta-Bromo-beta-nitrostyrene
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Flash Point

130 °F (NTP, 1992)
Record name BETA-BROMO-BETA-NITROSTYRENE
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Solubility

less than 1 mg/mL at 72 °F (NTP, 1992)
Record name BETA-BROMO-BETA-NITROSTYRENE
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Density

1.018 at 70.5 °F (NTP, 1992) - Denser than water; will sink
Record name BETA-BROMO-BETA-NITROSTYRENE
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CAS No.

7166-19-0, 18315-81-6
Record name BETA-BROMO-BETA-NITROSTYRENE
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Record name Bromonitrostyrene, (Z)-
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Record name Benzene, (2-bromo-2-nitroethenyl)-
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Record name [(1Z)-2-Bromo-2-nitroethenyl]benzene
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Record name (2-bromo-2-nitrovinyl)benzene
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Record name BROMONITROSTYRENE, (Z)-
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Melting Point

153 to 156 °F (NTP, 1992)
Record name BETA-BROMO-BETA-NITROSTYRENE
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Synthesis routes and methods

Procedure details

To a refluxing solution of 1-(4-chlorophenyl)-1,2-dibromo-2-nitroethane (from example 1) in cyclohexane (200 mL) is added a solution of pyridine (6 mL, 74 mmoles) in cyclohexane (200 mL) over a 1 hour period. The mixture is refluxed for an additional hour. The refluxing mixture is then extracted with approximately 200 mL of dilute HCl and 2×200 mL H2O. The organic layer is dried over magnesium sulfate (anhydrous) filtered, and the solvent removed from the filtrate by evaporation to yield a yellow solid. The solid is recrystallized from cyclohexane to give beta-nitrobromostyrene.
Name
1-(4-chlorophenyl)-1,2-dibromo-2-nitroethane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Bromo-2-nitrovinyl)benzene
Reactant of Route 2
(2-Bromo-2-nitrovinyl)benzene
Reactant of Route 3
(2-Bromo-2-nitrovinyl)benzene
Reactant of Route 4
(2-Bromo-2-nitrovinyl)benzene
Reactant of Route 5
Reactant of Route 5
(2-Bromo-2-nitrovinyl)benzene
Reactant of Route 6
(2-Bromo-2-nitrovinyl)benzene

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